N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of tert-butylamine, propylamine, and a suitable carbonyl compound, followed by cyclization to form the pyrrolidine ring . Industrial production methods often utilize microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or propyl groups can be replaced by other functional groups.
Scientific Research Applications
N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The presence of the tert-butyl and propyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds .
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-14-8-9(7-10(14)15)11(16)13-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16) |
InChI Key |
SQKQTIONEIPUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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